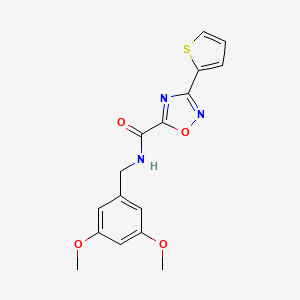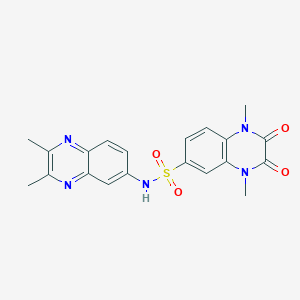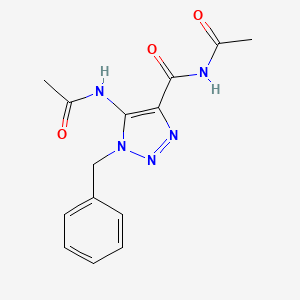
N-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring is then introduced via a coupling reaction, and the final product is obtained by attaching the 3,5-dimethoxyphenylmethyl group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Known for its anticancer and antibacterial properties.
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Exhibits antioxidant activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Investigated for its neurotoxic potentials.
Uniqueness
N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-21-11-6-10(7-12(8-11)22-2)9-17-15(20)16-18-14(19-23-16)13-4-3-5-24-13/h3-8H,9H2,1-2H3,(H,17,20) |
InChI Key |
JNCQQVFDTXFTTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B11491384.png)
![3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11491397.png)
![7-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491400.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline](/img/structure/B11491405.png)
![methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11491407.png)
![ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B11491408.png)

![2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11491449.png)
![7-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491451.png)

![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide](/img/structure/B11491465.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11491473.png)
methanone](/img/structure/B11491476.png)
![2-Chloro-6-methoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B11491477.png)
